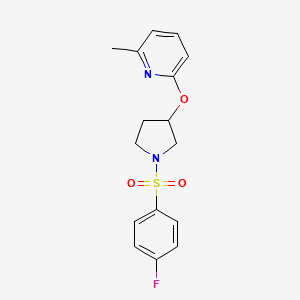![molecular formula C25H23N5O5S2 B2668705 4-[methyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 868212-67-3](/img/structure/B2668705.png)
4-[methyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of reduced products with various sulfonyl chlorides . The compounds were dissolved in ethanol, and then a solution of sodium poly-sulfur was added dropwise to a stirred and warm solution of the compound in ethanol–water .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were characterized using spectroscopic analysis techniques such as IR, 1H-NMR, 13C-NMR, and HRMS .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Sulfonamide derivatives are prominent inhibitors of carbonic anhydrase (CA) isoenzymes, which play crucial roles in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor. Research on aromatic sulfonamides, including compounds structurally similar to the molecule , has shown nanomolar half maximal inhibitory concentrations (IC50) against multiple CA isoenzymes, highlighting their potential in therapeutic applications targeting diseases where CA activity is dysregulated (Supuran, Maresca, Gregáň, & Remko, 2013).
Metal Complexation for Enhanced Biological Activity
The synthesis and characterization of metal complexes with sulfonamide derivatives have been explored for their potential to enhance biological and catalytic activities. For instance, complexes of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide with Zinc (II) and Copper (II) ions have shown promising properties for applications in the pharmaceutical and chemical industries, suggesting the molecule's structural framework can be exploited for developing advanced materials with specific functionalities (Orie, Ike, & Nzeneri, 2021).
Antimicrobial and Antifungal Properties
Sulfonamide derivatives have demonstrated significant antimicrobial and antifungal activities, making them valuable in the development of new therapeutic agents. Research involving substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives revealed appreciable activity against both bacteria and fungi, indicating the potential of sulfonamide-based compounds in addressing microbial resistance challenges (Vijaya Laxmi, Ravi, & Nath, 2019).
Molecular Modeling for Drug Design
Molecular modeling studies have been conducted on sulfonamide derivatives to understand their interactions with biological targets, aiding in the design of more effective drugs. For example, Schiff base derivatives synthesized from sulfamerazine, a known sulfonamide drug, showed potent antibacterial and antifungal activity, with molecular modeling revealing key hydrogen bindings and hydrophobic interactions responsible for their efficacy (Othman, Al-Masoudi, Hama, & Hussain, 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O5S2/c1-18-16-17-26-25(27-18)29-36(32,33)22-14-10-20(11-15-22)28-24(31)19-8-12-23(13-9-19)37(34,35)30(2)21-6-4-3-5-7-21/h3-17H,1-2H3,(H,28,31)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURPESPMXVJXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2668622.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2668626.png)
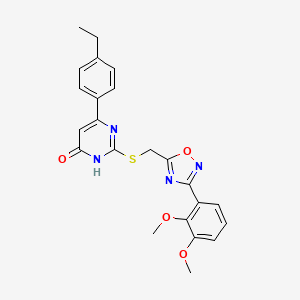
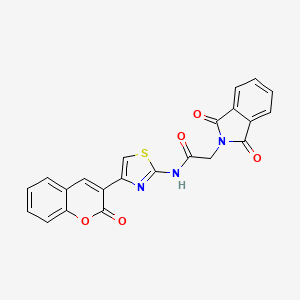
![2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2668630.png)
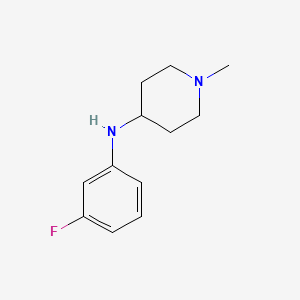
![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2668634.png)

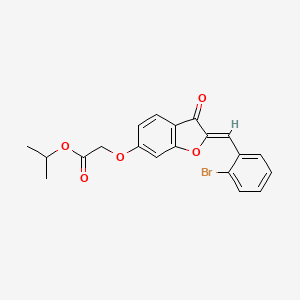
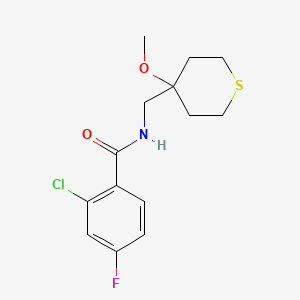
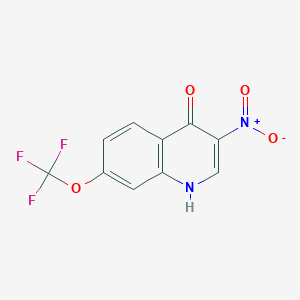
![Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2668644.png)
